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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information and guidance for studying the off-target effects of

(Rac)-SAR131675 on VEGFR-2.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of (Rac)-SAR131675 and what is its known off-target activity on

VEGFR-2?

A1: (Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor

Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] However, it exhibits moderate off-target activity

against VEGFR-2.[1][2]

Q2: What are the reported IC50 values for SAR131675 against VEGFR-3 and VEGFR-2?

A2: SAR131675 inhibits VEGFR-3 tyrosine kinase activity with an IC50 of approximately 20-23

nM.[1][2] Its inhibitory activity against VEGFR-2 is reported with an IC50 of about 235-280 nM.

[3] This demonstrates a selectivity ratio of approximately 10-fold for VEGFR-3 over VEGFR-2.

[1][2]

Q3: How does SAR131675 inhibit VEGFR-2?

A3: SAR131675 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site

of the kinase domain, preventing the transfer of phosphate from ATP to the substrate.[4]
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Q4: What are the downstream signaling pathways of VEGFR-2 that could be affected by

SAR131675?

A4: VEGFR-2 activation by its ligand, VEGF-A, triggers several downstream signaling

cascades crucial for angiogenesis, cell proliferation, migration, and survival. Key pathways

include the PLCγ-PKC-MAPK, PI3K-Akt, and FAK/p38 MAPK pathways.[5][6] Inhibition of

VEGFR-2 by SAR131675 can therefore attenuate these signaling events.

Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with (Rac)-
SAR131675, particularly when investigating its effects on VEGFR-2.
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Problem Potential Cause Suggested Solution

Inconsistent or weaker-than-

expected VEGFR-2 inhibition

Compound Solubility/Stability:

SAR131675 has limited

aqueous solubility.

Precipitation in cell culture

media or assay buffers can

lead to a lower effective

concentration.

- Prepare stock solutions in an

appropriate solvent like DMSO.

- Avoid repeated freeze-thaw

cycles of stock solutions. -

When diluting into aqueous

buffers, ensure the final

solvent concentration is low

and does not cause

precipitation. Visually inspect

for any precipitate. - Consider

using a solubility-enhancing

agent if compatible with the

assay.

ATP Concentration in Kinase

Assay: The IC50 value of an

ATP-competitive inhibitor is

dependent on the ATP

concentration used in the

assay.

- Use an ATP concentration

that is close to the Km of

VEGFR-2 for ATP (typically in

the low micromolar range) to

obtain physiologically relevant

IC50 values. - Ensure the ATP

concentration is consistent

across all experiments for

comparable results. The

original study determining the

VEGFR-2 IC50 of SAR131675

used 15 µM ATP.[3]
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Enzyme Activity: The

recombinant VEGFR-2 kinase

may have low activity or be

unstable.

- Use a high-quality, purified

recombinant VEGFR-2 kinase

from a reputable supplier. -

Aliquot the enzyme upon

receipt and store at -80°C to

avoid multiple freeze-thaw

cycles. - Include a positive

control inhibitor (e.g., Sunitinib)

to validate enzyme activity and

assay performance.

High background signal in

cellular assays (e.g., Western

blot for pVEGFR-2)

Non-specific antibody binding:

The phospho-VEGFR-2

antibody may be cross-

reacting with other proteins.

- Optimize the antibody

concentration and blocking

conditions. - Use a well-

validated phospho-specific

antibody. - Include appropriate

controls, such as cells not

stimulated with VEGF-A, to

assess baseline

phosphorylation.

Constitutive VEGFR-2

activation: Some cell lines may

exhibit ligand-independent

VEGFR-2 phosphorylation.

- Serum-starve the cells for

several hours before VEGF-A

stimulation to reduce basal

receptor activation.

Unexpected cellular effects not

attributable to VEGFR-2

inhibition

Off-target effects on other

kinases: Although relatively

selective for VEGFR-3,

SAR131675 may inhibit other

kinases at higher

concentrations.

- Perform a kinase panel

screen to identify other

potential off-targets. - Titrate

the concentration of

SAR131675 to use the lowest

effective concentration that

inhibits VEGFR-2

phosphorylation without

causing widespread off-target

effects. - Use a structurally

unrelated VEGFR-2 inhibitor

as a control to confirm that the
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observed phenotype is due to

VEGFR-2 inhibition.

Data Presentation
Table 1: Inhibitory Potency of (Rac)-SAR131675 against VEGFR Tyrosine Kinases

Target Assay Type IC50 (nM) Reference

VEGFR-3
Tyrosine Kinase

Activity
~20-23 [1][2]

VEGFR-3
Autophosphorylation

in HEK cells
~45 [1]

VEGFR-2
Tyrosine Kinase

Activity
~235 [3]

VEGFR-2
Autophosphorylation

in HEK cells
~280 [3]

VEGFR-1
Tyrosine Kinase

Activity
>3000 [3]

VEGFR-1
Autophosphorylation

in HEK cells
~1000 [3]

Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Adapted from Alam et
al., 2012)
This protocol is for determining the IC50 value of (Rac)-SAR131675 against recombinant

human VEGFR-2 in a cell-free system.

Materials:

Recombinant human VEGFR-2 (catalytic domain)
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Poly(Glu, Tyr) 4:1 peptide substrate

(Rac)-SAR131675

ATP

Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)

96-well microplates

Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP and a suitable

substrate for colorimetric or chemiluminescent detection)

Plate reader

Procedure:

Coat the 96-well plates with the Poly(Glu, Tyr) substrate and block non-specific binding sites.

Prepare a serial dilution of (Rac)-SAR131675 in kinase buffer. Also, prepare a vehicle control

(e.g., DMSO).

Add the diluted SAR131675 or vehicle to the wells.

Add the recombinant VEGFR-2 enzyme to the wells.

Initiate the kinase reaction by adding ATP to a final concentration of 15 µM.[3]

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by washing the plate.

Add the anti-phosphotyrosine antibody and incubate.

Wash the plate and add the detection reagent.

Measure the signal using a plate reader.
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Calculate the percent inhibition for each concentration of SAR131675 and determine the

IC50 value using a suitable software.

VEGFR-2 Autophosphorylation Assay in Cells (Adapted
from Alam et al., 2012)
This protocol assesses the ability of (Rac)-SAR131675 to inhibit VEGF-A-induced VEGFR-2

autophosphorylation in a cellular context.

Materials:

Cells expressing VEGFR-2 (e.g., HUVECs or engineered cell lines)

(Rac)-SAR131675

VEGF-A

Cell lysis buffer with phosphatase and protease inhibitors

Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

SDS-PAGE and Western blotting reagents

Procedure:

Seed cells in culture plates and grow to near confluence.

Serum-starve the cells for 4-24 hours.

Pre-treat the cells with various concentrations of (Rac)-SAR131675 or vehicle for 1-2 hours.

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

Immediately place the plates on ice and wash with ice-cold PBS.

Lyse the cells and collect the protein lysates.

Determine the protein concentration of each lysate.
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Perform SDS-PAGE and Western blotting using anti-phospho-VEGFR-2 and anti-total

VEGFR-2 antibodies.

Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation.

Mandatory Visualizations
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Caption: VEGFR-2 signaling pathway and the inhibitory effect of SAR131675.
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Preparation Kinase Assay Data Analysis

Prepare SAR131675 dilutions,
VEGFR-2 enzyme, substrate, and ATP
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Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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